molecular formula C43H79NO4Si3 B11825256 (Z)-7-[(1R,2R,3R,5S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide

(Z)-7-[(1R,2R,3R,5S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide

Cat. No.: B11825256
M. Wt: 758.3 g/mol
InChI Key: PCWRXDDXWRVWBV-AHGRKQIUSA-N
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Description

The compound (Z)-7-[(1R,2R,3R,5S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide is a complex organic molecule characterized by multiple silyl ether groups and a cyclopentyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. A common synthetic route includes:

    Formation of the Cyclopentyl Core: The cyclopentyl core can be synthesized through a series of cyclization reactions, often involving the use of organometallic reagents.

    Introduction of Silyl Ether Groups: The tert-butyl(dimethyl)silyl groups are introduced via silylation reactions, which typically use reagents like tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.

    Formation of the Enamide Moiety: The enamide functionality is introduced through a coupling reaction, often using reagents like ethylamine and appropriate coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the silyl ether groups, leading to the formation of silanols.

    Reduction: Reduction reactions can target the enamide moiety, converting it into an amine.

    Substitution: The silyl ether groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Substitution: Nucleophiles like fluoride ions (from reagents such as tetrabutylammonium fluoride) can displace the silyl groups.

Major Products

    Oxidation: Silanols and corresponding oxidized derivatives.

    Reduction: Amines and reduced enamide derivatives.

    Substitution: Compounds with new functional groups replacing the silyl ethers.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules. Its multiple reactive sites allow for diverse chemical modifications, making it useful in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or modulators of biological pathways, given the structural complexity and functional groups present.

Medicine

The compound’s unique structure may offer potential as a lead compound in drug discovery, particularly in the development of novel therapeutics targeting specific molecular pathways.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The silyl ether groups could play a role in enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • **(Z)-7-[(1R,2R,3R,5S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-phenylpent-1-enyl]cyclopentyl]-N-methylhept-5-enamide
  • **(Z)-7-[(1R,2R,3R,5S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-phenylpent-1-enyl]cyclopentyl]-N-propylhept-5-enamide

Uniqueness

The primary uniqueness of the compound lies in its specific combination of silyl ether groups and the cyclopentyl core, which imparts distinct chemical and physical properties. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity, depending on the context of its use.

Properties

Molecular Formula

C43H79NO4Si3

Molecular Weight

758.3 g/mol

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide

InChI

InChI=1S/C43H79NO4Si3/c1-17-44-40(45)28-24-19-18-23-27-36-37(32-31-35(46-49(11,12)41(2,3)4)30-29-34-25-21-20-22-26-34)39(48-51(15,16)43(8,9)10)33-38(36)47-50(13,14)42(5,6)7/h18,20-23,25-26,31-32,35-39H,17,19,24,27-30,33H2,1-16H3,(H,44,45)/b23-18-,32-31+/t35-,36+,37+,38-,39+/m0/s1

InChI Key

PCWRXDDXWRVWBV-AHGRKQIUSA-N

Isomeric SMILES

CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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